molecular formula C23H20O2 B6332514 (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one CAS No. 907167-00-4

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6332514
CAS No.: 907167-00-4
M. Wt: 328.4 g/mol
InChI Key: HEIHUWPIGPZJLL-NTCAYCPXSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzyloxy group on one phenyl ring and a methyl group on the other, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general procedure is as follows:

    Starting Materials: 4-(Benzyloxy)benzaldehyde and 3-methylacetophenone.

    Base: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 50-60°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form the α,β-unsaturated carbonyl compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated derivatives or other substituted chalcones.

Scientific Research Applications

(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in (2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c1-18-6-5-9-21(16-18)23(24)15-12-19-10-13-22(14-11-19)25-17-20-7-3-2-4-8-20/h2-16H,17H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIHUWPIGPZJLL-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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